3,5-Dimethoxy-N-(2-methyl-5-{3-methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)benzamide
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Overview
Description
3,5-Dimethoxy-N-(2-methyl-5-{3-methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-N-(2-methyl-5-{3-methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,5-dimethoxybenzoic acid with appropriate amine derivatives under controlled conditions. The reaction is often facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to form the desired benzamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-N-(2-methyl-5-{3-methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
3,5-Dimethoxy-N-(2-methyl-5-{3-methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-N-(2-methyl-5-{3-methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different structural features.
2,3-Dimethoxy-5-methyl-p-benzoquinone: A compound with similar methoxy groups but different core structure.
Uniqueness
3,5-Dimethoxy-N-(2-methyl-5-{3-methyl-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL}phenyl)benzamide is unique due to its combination of methoxy groups and the triazolothiadiazole moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H19N5O3S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H19N5O3S/c1-11-5-6-13(19-24-25-12(2)22-23-20(25)29-19)9-17(11)21-18(26)14-7-15(27-3)10-16(8-14)28-4/h5-10H,1-4H3,(H,21,26) |
InChI Key |
VLWFFDZLPIWMIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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